

# IUPAC name for 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

**Cat. No.:** B128662

[Get Quote](#)

An In-Depth Technical Guide to 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

## Introduction

This technical guide provides a comprehensive overview of **2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine**, a key chemical intermediate in the synthesis of modern antihistaminic agents. The official IUPAC name for the racemic compound is 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.<sup>[1]</sup> This compound exists as two enantiomers, with the (S)-enantiomer, 2-[(S)-(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine, being a crucial precursor for the synthesis of Bepotastine.<sup>[2][3]</sup>

Bepotastine is a second-generation, non-sedating H1 receptor antagonist with mast cell stabilizing properties, widely used in the treatment of allergic conditions such as allergic rhinitis and urticaria.<sup>[3]</sup> This guide will detail the chemical properties, synthesis, and biological context of this intermediate, focusing on its role in the development of its pharmacologically active derivative.

## Chemical and Physical Properties

The fundamental properties of **2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine** are summarized below. Data is provided for both the racemic mixture and the biologically significant (S)-enantiomer.

| Property            | Racemic Form                                          | (S)-Enantiomer                                               | Reference(s) |
|---------------------|-------------------------------------------------------|--------------------------------------------------------------|--------------|
| IUPAC Name          | 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine | 2-[(S)-(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine    | [1][4]       |
| Molecular Formula   | C <sub>17</sub> H <sub>19</sub> ClN <sub>2</sub> O    | C <sub>17</sub> H <sub>19</sub> ClN <sub>2</sub> O           | [1][2]       |
| Molecular Weight    | 302.8 g/mol                                           | 302.8 g/mol                                                  | [1][2]       |
| CAS Number          | 122368-54-1                                           | 201594-84-5                                                  | [1][4]       |
| Appearance          | Pale Brown to Light Brown Solid                       | Pale Yellow to Dark Yellow Sticky Oil to Semi-Solid          | [4]          |
| Boiling Point       | Not specified                                         | 421.7±45.0 °C<br>(Predicted)                                 | [3]          |
| Density             | Not specified                                         | 1.21 g/cm <sup>3</sup> (Predicted)                           | [3]          |
| Solubility          | Not specified                                         | Soluble in Chloroform<br>(Slightly), Methanol<br>(Slightly)  | [3]          |
| Storage Temperature | 2-8°C Refrigerator                                    | Room Temperature,<br>Inert Atmosphere,<br>Keep in Dark Place | [3][4]       |

## Synthesis and Workflow

The (S)-enantiomer of **2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine** is a direct precursor to Bepotastine. A patented method describes a simplified, one-step synthesis that avoids the need for protecting groups on the piperidine nitrogen.

## Experimental Protocol: One-Step Condensation Synthesis

This protocol is adapted from the synthesis methodology described in patent CN104031029A.

Objective: To synthesize 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine via direct condensation.

Materials:

- Starting Material 1 (Formula II): (S)-(4-chlorophenyl)(pyridin-2-yl)methanol derivative (where the hydroxyl group is replaced by a halogen, X).
- Starting Material 2 (Formula III): 4-Hydroxypiperidine.
- Auxiliary Agent: Sulfonic acid compound.
- Solvent (e.g., Acetone).

Procedure:

- The (S)-(4-chlorophenyl)(pyridin-2-yl)methanol derivative (Formula II) is dissolved in a suitable organic solvent, such as acetone.
- 4-Hydroxypiperidine (Formula III) is added to the solution.
- A sulfonic acid compound is introduced as a reaction assistant to facilitate the condensation etherification reaction.
- The reaction mixture is agitated, and the condensation proceeds directly, forming the ether linkage without the need to protect the amine group on the piperidine ring.
- Upon completion, the product, **(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine**, is isolated from the reaction mixture.
- Standard purification techniques, such as chromatography or recrystallization, can be employed to achieve the desired purity.

This streamlined process reduces side reactions and simplifies the overall synthesis, making it an efficient route to this key intermediate.

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: One-step synthesis workflow for the target intermediate.

## Biological Context: The Pathway to an H1 Antagonist

The primary biological relevance of **2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine** is its role as the immediate precursor to Bepotastine. Bepotastine exerts its therapeutic effects through a multi-faceted mechanism of action targeting the allergic cascade.

Mechanism of Action of Bepotastine:

- Selective H1 Receptor Antagonist: Bepotastine is a potent and selective inverse agonist of the histamine H1 receptor. By binding to this receptor, it prevents histamine from initiating the downstream signaling that leads to allergic symptoms like itching and vasodilation.[5][6][7]
- Mast Cell Stabilization: It inhibits the release of histamine and other pro-inflammatory mediators from mast cells, a critical early step in the allergic response.[8][9]

- Inhibition of Eosinophil Migration: Bepotastine has been shown to suppress the migration of eosinophils into inflamed tissues. This action helps to reduce the late-phase inflammatory response and tissue damage associated with chronic allergic conditions.[6][10]

## Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, initiates an intracellular signaling cascade via the Gq alpha subunit.[11][12] This pathway is a primary target for antihistamines.

Key Steps in the Pathway:

- Activation: Histamine binds to the H1 receptor.
- G-Protein Coupling: The receptor activates the associated Gq protein, causing the exchange of GDP for GTP on the  $\alpha$ -subunit.
- PLC Activation: The activated G $\alpha$ q subunit stimulates phospholipase C (PLC).
- Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
- Calcium Release: IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of stored  $\text{Ca}^{2+}$  into the cytoplasm.
- PKC Activation: The combination of increased intracellular  $\text{Ca}^{2+}$  and DAG activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to the physiological responses of an allergic reaction.

Bepotastine acts as an antagonist at the H1 receptor, blocking the initial step of this cascade.

## Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of Bepotastine.

## Quantitative Biological Data (for Bepotastine)

While specific biological activity data for the intermediate itself is not widely published, the quantitative pharmacology and pharmacokinetics of its active derivative, Bepotastine, are well-characterized and essential for understanding the compound's ultimate utility.

## Pharmacokinetic Properties of Bepotastine

The following table summarizes key pharmacokinetic parameters for orally administered Bepotastine.

| Parameter                                     | Value                              | Reference(s) |
|-----------------------------------------------|------------------------------------|--------------|
| Time to Peak Plasma Conc. (T <sub>max</sub> ) | ~1.2 hours                         | [13]         |
| Peak Plasma Concentration (C <sub>max</sub> ) | 99.9 - 101.0 ng/mL (10 mg dose)    | [14]         |
| Area Under the Curve (AUC)                    | 388.9 - 389.8 ng·h/mL (10 mg dose) | [14]         |
| Plasma Half-Life (t <sub>1/2</sub> )          | ~2.4 hours                         | [15]         |
| Oral Bioavailability                          | >85%                               | [15]         |
| Metabolism                                    | Minimal                            | [7][15]      |
| Primary Route of Excretion                    | Renal (75-90% as unchanged drug)   | [7][15]      |

## Receptor Binding and Selectivity of Bepotastine

Bepotastine's efficacy is underscored by its high selectivity for the H1 receptor and low central nervous system penetration, which minimizes sedative effects.

| Parameter                          | Finding                                                                                                                                                                                      | Reference(s) |
|------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Receptor Selectivity               | Highly selective for the H1 receptor. Negligible affinity for H3, adrenergic ( $\alpha_1$ , $\alpha_2$ , $\beta$ ), serotonin (5-HT <sub>2</sub> ), muscarinic, or benzodiazepine receptors. | [16][17]     |
| Brain H1 Receptor Occupancy (H1RO) | ~15% at a standard oral dose (10 mg). This is significantly lower than first-generation antihistamines (>50%), correlating with its non-sedating profile.                                    | [18][19]     |

## Representative Experimental Protocol: H1 Receptor Binding Assay

To evaluate the biological activity of derivatives of **2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine**, a competitive radioligand binding assay is a standard method.

Objective: To determine the binding affinity (Ki) of a test compound for the human histamine H1 receptor.

### Materials:

- Cell membranes prepared from CHO or HEK-293 cells stably expressing the human H1 receptor.
- Radioligand: [<sup>3</sup>H]-pyrilamine (a known high-affinity H1 antagonist).
- Non-specific binding control: Mepyramine or Diphenhydramine (at high concentration, e.g., 10  $\mu$ M).
- Test compound (e.g., Bepotastine) at various concentrations.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.

- Scintillation counter and scintillation fluid.
- 96-well filter plates (GF/C).

Procedure:

- Reaction Setup: In each well of a 96-well plate, add:
  - 50  $\mu$ L of cell membrane suspension.
  - 50  $\mu$ L of [ $^3$ H]-pyrilamine at a final concentration near its Kd value (e.g., 1-2 nM).
  - 50  $\mu$ L of assay buffer (for total binding), non-specific control (for non-specific binding), or test compound at varying dilutions.
- Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
- Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
- Data Analysis:
  - Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
  - Plot the percentage of specific binding against the log concentration of the test compound.
  - Use non-linear regression (e.g., sigmoidal dose-response model) to determine the IC<sub>50</sub> value (the concentration of test compound that inhibits 50% of specific radioligand binding).
  - Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:  $Ki = IC_{50} / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## Conclusion

**2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine**, particularly its (S)-enantiomer, serves as a pivotal intermediate in pharmaceutical manufacturing. Its value is intrinsically linked to its efficient conversion into Bepotastine, a highly effective and safe second-generation antihistamine. The compound's straightforward synthesis and the well-understood pharmacology of its final product make it a subject of significant interest to researchers in medicinal chemistry and drug development. The data and protocols presented in this guide offer a technical foundation for professionals engaged in the research and synthesis of novel anti-allergic agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine | C17H19ClN2O | CID 11141197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID 10892005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 201594-84-5 [chemicalbook.com]
- 4. (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine | 201594-84-5 [sigmaaldrich.com]
- 5. Articles [globalrx.com]
- 6. Bepotastine | C21H25ClN2O3 | CID 164522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]
- 9. nbinfo.com [nbinfo.com]
- 10. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 12. SMPDB [smpdb.ca]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetic comparisons of bepotastine besilate and bepotastine salicylate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with <sup>11</sup>C-doxepin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [IUPAC name for 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128662#iupac-name-for-2-4-chlorophenyl-piperidin-4-yloxy-methyl-pyridine]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)